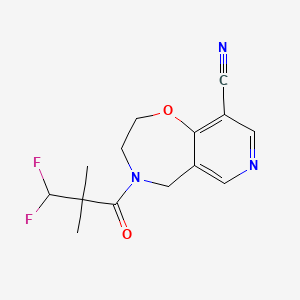
Oditrasertib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oditrasertib is a synthetic organic compound known for its potent inhibition of receptor-interacting protein kinase 1 (RIPK1). It has an IC50 value of less than 100 nM, making it highly effective in its role. This compound is primarily used in research related to immune and neurological disorders, such as multiple sclerosis and Alzheimer’s disease .
Preparation Methods
The synthesis of oditrasertib involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the formation of a pyrido[3,4-f][1,4]oxazepine ring system. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oditrasertib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Oditrasertib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of receptor-interacting protein kinase 1 (RIPK1).
Biology: Employed in research to understand the role of RIPK1 in cell death and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating immune and neurological disorders, such as multiple sclerosis and Alzheimer’s disease.
Mechanism of Action
Oditrasertib exerts its effects by inhibiting receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key regulator of cell death and inflammation pathways. By inhibiting RIPK1, this compound can prevent the activation of downstream signaling pathways that lead to cell death and inflammation. This makes it a valuable tool in research focused on understanding and treating diseases involving these pathways .
Comparison with Similar Compounds
Oditrasertib is unique in its high potency and selectivity for RIPK1 inhibition. Similar compounds include:
GSK2982772: An inhibitor of receptor-interacting serine/threonine kinase 1 (RIPK1) with IC50 values of 16 nM and 20 nM for human and monkey RIP1, respectively.
OD36: A selective and potent RIPK2 inhibitor with an IC50 of 5.3 nM.
GSK2983559 free acid: An effective and selective inhibitor of receptor-interacting protein 2 (RIP2).
These compounds share similar mechanisms of action but differ in their selectivity and potency, highlighting the unique properties of this compound.
Properties
CAS No. |
2252271-93-3 |
|---|---|
Molecular Formula |
C14H15F2N3O2 |
Molecular Weight |
295.28 g/mol |
IUPAC Name |
4-(3,3-difluoro-2,2-dimethylpropanoyl)-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-9-carbonitrile |
InChI |
InChI=1S/C14H15F2N3O2/c1-14(2,12(15)16)13(20)19-3-4-21-11-9(5-17)6-18-7-10(11)8-19/h6-7,12H,3-4,8H2,1-2H3 |
InChI Key |
CSCLQCHKUAMZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)F)C(=O)N1CCOC2=C(C=NC=C2C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















